molecular formula C10H20ClNO2 B1429899 Methyl 2-aminocyclooctane-1-carboxylate hydrochloride CAS No. 1384431-18-8

Methyl 2-aminocyclooctane-1-carboxylate hydrochloride

Cat. No. B1429899
M. Wt: 221.72 g/mol
InChI Key: GEGCJDINFDQDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-aminocyclooctane-1-carboxylate hydrochloride” is likely a salt formed from the reaction of “Methyl 2-aminocyclooctane-1-carboxylate” and hydrochloric acid . It contains a cyclooctane ring, which is an eight-membered carbon ring, with an amino group (NH2) and a carboxylate ester group (COOCH3) attached .


Molecular Structure Analysis

The InChI code provided gives some insight into the molecular structure . The cyclooctane ring is likely to adopt a chair conformation, which is the most stable conformation for eight-membered rings. The amino and ester groups may cause some deviation from a perfect chair conformation due to their size and electronic effects.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the hydrochloride salt. It’s likely to be a solid at room temperature, and the presence of the hydrochloride salt would make it more soluble in water than the free base .

Scientific Research Applications

Radiolabeling and Biodistribution in Neuroprotection

Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a derivative of Methyl 2-aminocyclooctane-1-carboxylate hydrochloride, shows promise as a neuroprotective drug. It was successfully labeled with C-11 and showed significant accumulation in cortical brain areas, suggesting potential for PET studies and neuroprotective applications (Yu et al., 2003).

Impact on Amino Acid Levels in Rat Brain Cortex

Research involving derivatives of Methyl 2-aminocyclooctane-1-carboxylate hydrochloride showed differential effects on amino acid levels in the rat brain cortex. Notably, some derivatives led to a marked reduction of cortical phenylalanine levels (Zand et al., 1974).

Neuropharmacological Characterization

Studies on derivatives like 1-Aminocyclopropane-1-carboxylate revealed insights into their elimination rates and in vivo utility, underlining their rapid inactivation which limits their utility despite their potency at glycine receptors (Rao et al., 1990).

Safety And Hazards

Without specific safety data for this compound, general safety guidelines for handling amines and esters should be followed. These include avoiding inhalation or contact with skin or eyes, and using appropriate personal protective equipment .

properties

IUPAC Name

methyl 2-aminocyclooctane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-13-10(12)8-6-4-2-3-5-7-9(8)11;/h8-9H,2-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGCJDINFDQDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-aminocyclooctane-1-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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